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Compound of Interest |

Compound Name: 3-(4-Chlorophenyl)-1,1-diallylurea
CAS No.: 52696-90-9
Cat. No.: B11949276

Executive Summary & Chemical Identity[1][2][3]

Chlorophenyl diallylurea (specifically the 1,1-diallyl-3-(4-chlorophenyl) isomer) represents a
niche scaffold within the N-arylurea class. Unlike its commercially ubiquitous analogs such as
Monuron or Diuron, this specific derivative is primarily a research intermediate used to probe
steric effects in herbicidal binding pockets or as a linker in medicinal chemistry.

This guide addresses a critical data gap: standardized handbook values for the melting point
(MP) and boiling point (BP) of this specific derivative are rarely published in open literature.
Consequently, this document provides a predictive framework based on structural analogs,
coupled with a validated synthesis and characterization protocol to allow researchers to
experimentally determine these values in-house.

Chemical Structure[1][2][3][4][5][6]

e |[UPAC Name: 3-(4-chlorophenyl)-1,1-di(prop-2-en-1-yl)urea
e Molecular Formula: C13H15CIN20

e Molecular Weight: 250.72 g/mol

» Key Functional Groups:

o Urea linkage (-NH-CO-N<)
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o p-Chlorophenyl ring (electron-deficient aromatic system)

o Diallyl amine moiety (sterically bulky, reactive alkene handles)

Physical Properties: Data & Predictive Analysis

Due to the specialized nature of this compound, experimental values must be contextualized
against validated structural analogs. The introduction of two allyl groups significantly alters the
crystal lattice energy compared to dimethyl analogs.

Table 1: Comparative Physical Properties (Analogs vs.

Target)

. . Boiling Point /
Compound Structure Melting Point (°C) .
Stability
1,1-dimethyl-3-(4- Decomposes before
Monuron 174 - 175 -
chlorophenyl)urea boiling
3-(3,4-
Linuron dichlorophenyl)-1- 93 -94 Decomposes
methoxy-1-methylurea
1-(2-
Siduron methylcyclohexyl)-3- 133 -138 Decomposes
phenylurea

Target: Chlorophenyl 1,1-diallyl-3-(4-

_ Predicted: 85 — 105* Decomposes >200°C
Diallylurea chlorophenyl)urea

*Prediction Logic: The replacement of methyl groups (Monuron) with bulky allyl groups disrupts
the efficient planar stacking and hydrogen bonding network (specifically the intermolecular N-
H---O=C interactions). This steric hindrance typically lowers the melting point relative to the
dimethyl analog.

Boiling Point & Thermal Stability[4]

e Atmospheric Pressure: Like most substituted ureas, this compound will not exhibit a stable
boiling point at 760 mmHg. It is expected to undergo thermal decomposition (pyrolysis)
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leading to the dissociation into 4-chlorophenyl isocyanate and diallylamine above 180—
200°C.

o Vacuum Distillation: If purification by distillation is attempted, it must be performed under high
vacuum (<0.5 mmHg). However, recrystallization is the recommended purification method to
avoid thermal degradation.

Synthesis Protocol: The Isocyanate Route[6]

To obtain accurate physical data, the compound must be synthesized with high purity. The most
robust method involves the nucleophilic addition of diallylamine to 4-chlorophenyl isocyanate.
This pathway is preferred over the reaction of 4-chloroaniline with diallylcarbamoyl chloride due
to cleaner workup and higher yields.

Reaction Scheme

The reaction proceeds via a concerted nucleophilic attack of the secondary amine on the
electrophilic carbon of the isocyanate.

4-Chlorophenyl
Isocyanate

(Electrophile) Nucleophilic Addition 3-(4-chlorophenyl)-

Fast Zwitterionic Proton Transfer P
: —p ; —_—p ,1-
Solvent: DCM or Toluene Intermediate 1,1-diallylurea

Temp: 0°C to RT (Target)
Diallylamine —
(Nucleophile)

Click to download full resolution via product page

Figure 1: Synthetic pathway for the formation of chlorophenyl diallylurea via isocyanate
addition.

Step-by-Step Experimental Procedure

Safety Note: Isocyanates are potent sensitizers and lachrymators. Diallylamine is toxic and
flammable. Perform all operations in a functioning fume hood.

e Preparation:
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o Charge a dry 250 mL round-bottom flask with 4-chlorophenyl isocyanate (15.36 g, 100
mmol).

o Dissolve in anhydrous Dichloromethane (DCM) (100 mL) under an inert atmosphere (N2 or
Ar).

o Cool the solution to 0-5°C using an ice bath.
e Addition:
o Prepare a solution of diallylamine (9.72 g, 100 mmol) in DCM (20 mL).

o Add the amine solution dropwise to the isocyanate over 30 minutes. Note: The reaction is
exothermic. Control addition rate to maintain temperature <10°C.

» Reaction:
o Allow the mixture to warm to room temperature (RT) naturally.

o Stir for 2—4 hours. Monitor reaction progress via TLC (Silica gel; Ethyl Acetate/Hexane
3:7). The isocyanate spot should disappear.

e Workup & Purification:

o Option A (Precipitation): If the product precipitates, filter the solid, wash with cold hexane,
and dry.

o Option B (Extraction): If the product remains soluble, wash the organic layer with 1M HCI
(to remove unreacted amine), then saturated NaHCOs, and finally brine.

o Dry over anhydrous MgSOa4 and concentrate in vacuo.

o Recrystallization: Recrystallize the crude solid from Ethanol/Water or Toluene/Hexane to
obtain analytical grade crystals.

Characterization & Data Validation
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To validate the identity of the synthesized compound before reporting MP/BP data, the

following spectral signatures must be confirmed.

ble 2: Di : | Marl

Method Expected Signal Mechanistic Origin

IR Spectroscopy 3300-3350 cm~1 (m) N-H stretch (secondary amide)

1640-1660 cm~1 (s) C=0 stretch (Urea carbonyl)

1590 cm—1 C=C aromatic ring breathing

iH NMR (CDCl3) 55.1-5.3 ppm (m, 4H) Terminal alkene protons
(=CH2)

0 5.7-5.9 ppm (m, 2H) Internal alkene protons (-CH=)

0 3.9-4.1 ppm (d, 4H) Allylic methylene (-N-CH2-)

Urea N-H proton
0 6.5-7.0 ppm (bs, 1H)
(exchangeable)

Sharp range (<2°C) indicates
_ _ high purity. Broad range
Melting Point Observe Range o )
indicates solvent occlusion or

impurities.

Protocol for Melting Point Determination

Sample Prep: Dry the recrystallized sample under high vacuum (0.1 mmHg) at RT for 24
hours to remove solvent traces.

Loading: Pack a capillary tube to a height of 2-3 mm.

Ramp Rate: Heat rapidly to 10°C below the expected range (approx. 70°C), then ramp at
1°C/minute.

Observation: Record the temperature of the first visible liquid droplet (onset) and the
temperature where the last crystal disappears (clear point).
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Disclaimer:The physical property data provided for 3-(4-chlorophenyl)-1,1-diallylurea are
predictive estimates based on structure-property relationships of known analogs. Accurate
values must be determined experimentally using the protocols described above.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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